molecular formula C6H5F3N2O2 B6179468 6-methyl-5-(trifluoromethyl)pyrimidine-2,4-diol CAS No. 145663-07-6

6-methyl-5-(trifluoromethyl)pyrimidine-2,4-diol

Cat. No.: B6179468
CAS No.: 145663-07-6
M. Wt: 194.1
InChI Key:
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Description

6-methyl-5-(trifluoromethyl)pyrimidine-2,4-diol is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 6-position and a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-(trifluoromethyl)pyrimidine-2,4-diol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dihydroxypyrimidine with trifluoromethylating agents and methylating agents. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the desired purity levels. The choice of catalysts and reaction conditions is optimized to achieve high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-(trifluoromethyl)pyrimidine-2,4-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties .

Scientific Research Applications

6-methyl-5-(trifluoromethyl)pyrimidine-2,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-5-(trifluoromethyl)pyrimidine-2,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-2-(trifluoromethyl)pyrimidine-4,6-diol
  • 2-methyl-5-(trifluoromethyl)pyrazine
  • Triazole-pyrimidine hybrids

Uniqueness

6-methyl-5-(trifluoromethyl)pyrimidine-2,4-diol is unique due to the presence of both a methyl and a trifluoromethyl group on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets. The compound’s ability to undergo various chemical reactions also makes it a versatile building block for the synthesis of a wide range of derivatives .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methyl-5-(trifluoromethyl)pyrimidine-2,4-diol involves the conversion of 6-methyl-5-(trifluoromethyl)pyrimidine-2-carbaldehyde to the final product through a series of reactions.", "Starting Materials": [ "6-methyl-5-(trifluoromethyl)pyrimidine-2-carbaldehyde", "Hydroxylamine hydrochloride", "Sodium acetate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of 6-methyl-5-(trifluoromethyl)pyrimidine-2-carbaldehyde to 6-methyl-5-(trifluoromethyl)pyrimidine-2-carboxylic acid using hydroxylamine hydrochloride and sodium acetate in water.", "Step 2: Reduction of 6-methyl-5-(trifluoromethyl)pyrimidine-2-carboxylic acid to 6-methyl-5-(trifluoromethyl)pyrimidine-2-carboxylic acid hydrazide using sodium borohydride in ethyl acetate.", "Step 3: Cyclization of 6-methyl-5-(trifluoromethyl)pyrimidine-2-carboxylic acid hydrazide to 6-methyl-5-(trifluoromethyl)pyrimidine-2,4-dihydrazone using hydrochloric acid in ethanol.", "Step 4: Oxidation of 6-methyl-5-(trifluoromethyl)pyrimidine-2,4-dihydrazone to 6-methyl-5-(trifluoromethyl)pyrimidine-2,4-diol using sodium periodate in water.", "Step 5: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with ethyl acetate." ] }

CAS No.

145663-07-6

Molecular Formula

C6H5F3N2O2

Molecular Weight

194.1

Purity

95

Origin of Product

United States

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